Cas no 14937-69-0 (6H-Purin-6-one,2-amino-1,9-dihydro-9-pentyl-)

14937-69-0 structure
Productnaam:6H-Purin-6-one,2-amino-1,9-dihydro-9-pentyl-
6H-Purin-6-one,2-amino-1,9-dihydro-9-pentyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 6H-Purin-6-one,2-amino-1,9-dihydro-9-pentyl-
- 2-amino-9-pentyl-3H-purin-6-one
- 2-amino-9-pentyl-1,9-dihydro-purin-6-one
- 9-n-pentylguanine
- AC1L7D98
- CHEMBL117131
- NSC210441
- SureCN8522271
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-pentyl-
- DTXSID50308947
- SCHEMBL8522271
- NSC-210441
- 2-amino-9-pentyl-1H-purin-6-one
- pentylguanine
- 14937-69-0
-
- Inchi: InChI=1S/C10H15N5O/c1-2-3-4-5-15-6-12-7-8(15)13-10(11)14-9(7)16/h6H,2-5H2,1H3,(H3,11,13,14,16)
- InChI-sleutel: PWNHFVHIQRRRCZ-UHFFFAOYSA-N
- LACHT: NC1=NC2=C(N=CN2CCCCC)C(=O)N1
Berekende eigenschappen
- Exacte massa: 221.12785
- Monoisotopische massa: 221.128
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 304
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 85.3Ų
- XLogP3: 1
Experimentele eigenschappen
- Dichtheid: 1.43
- Kookpunt: 479.6°C at 760 mmHg
- Vlampunt: 243.8°C
- Brekindex: 1.691
- PSA: 89.85
6H-Purin-6-one,2-amino-1,9-dihydro-9-pentyl- Gerelateerde literatuur
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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